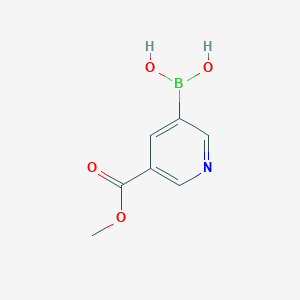

(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 871329-53-2 . It has a molecular weight of 180.96 and its IUPAC name is 5-(methoxycarbonyl)-3-pyridinylboronic acid .

Molecular Structure Analysis

The molecular formula of “(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid” is C7H8BNO4 . The InChI key is PGTWAVVFCNTGCS-UHFFFAOYSA-N .Chemical Reactions Analysis

Boronic acids, including “(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide .Physical And Chemical Properties Analysis

“(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid” is a solid compound . It has a density of 1.3±0.1 g/cm3 , a boiling point of 377.2±52.0 °C at 760 mmHg , and a flash point of 181.9±30.7 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications

Suzuki-Miyaura Coupling

The compound is used as a reagent in Suzuki-Miyaura coupling . This is a widely applied transition metal catalyzed carbon-carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Phosphine-free Suzuki-Miyaura Cross-Coupling Reactions

The compound can be used for phosphine-free Suzuki-Miyaura cross-coupling reactions . This is a variant of the Suzuki-Miyaura coupling that does not require the use of phosphine ligands .

Regioselective Suzuki-Miyaura Coupling

The compound is used in regioselective Suzuki-Miyaura coupling . This is a type of Suzuki-Miyaura coupling that selectively forms a bond at a particular position on the molecule .

4. Tandem Palladium-Catalyzed Intramolecular Aminocarbonylation and Annulation The compound is used for tandem palladium-catalyzed intramolecular aminocarbonylation and annulation . This is a complex reaction that involves the formation of a carbon-nitrogen bond and a carbon-carbon bond in a single step .

N-Arylation Using Copper Acetylacetonate Catalyst

The compound is used for N-arylation using a copper acetylacetonate catalyst . This is a type of arylation reaction that involves the formation of a carbon-nitrogen bond .

6. Copper-Mediated Cyanation and Regioselective Cyanation of Electron-Rich Benzenes The compound is used for copper-mediated cyanation and regioselective cyanation of electron-rich benzenes . This is a type of cyanation reaction that involves the addition of a cyanide group to a benzene ring .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .

Mode of Action

Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids react with organic halides or pseudohalides in the presence of a base and a palladium catalyst to form carbon-carbon bonds .

Biochemical Pathways

The suzuki-miyaura cross-coupling reactions in which boronic acids participate can lead to the formation of biologically active compounds, potentially affecting various biochemical pathways .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight of 18096 , may influence its pharmacokinetic profile.

Result of Action

The products of suzuki-miyaura cross-coupling reactions involving boronic acids can have various biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(Methoxycarbonyl)pyridine-3-boronic Acid. For instance, the compound should be stored at 2-8°C .

Safety and Hazards

“(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid” is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The future directions of “(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid” and other boronic acids are likely to involve their continued use in Suzuki–Miyaura coupling reactions and other palladium-catalyzed cross-coupling reactions . These reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals .

properties

IUPAC Name |

(5-methoxycarbonylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO4/c1-13-7(10)5-2-6(8(11)12)4-9-3-5/h2-4,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTWAVVFCNTGCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C(=O)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624592 |

Source

|

| Record name | [5-(Methoxycarbonyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Methoxycarbonyl)pyridin-3-yl)boronic acid | |

CAS RN |

871329-53-2 |

Source

|

| Record name | [5-(Methoxycarbonyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.